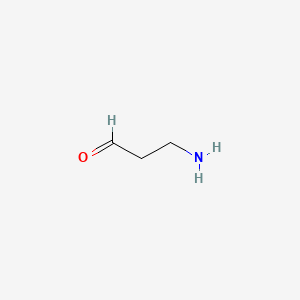
3-Aminopropanal
Vue d'ensemble
Description
3-Aminopropanal, also known as 3-aminopropionaldehyde, is an organic compound with the molecular formula C3H7NO. It is a propanal derivative with an amino group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of 3-nitropropionaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of 3-aminopropanol using mild oxidizing agents .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitropropionaldehyde. This process typically involves high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminopropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-aminopropionic acid.
Reduction: It can be reduced to 3-aminopropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as halides or other amines under basic conditions.
Major Products Formed:
Oxidation: 3-Aminopropionic acid.
Reduction: 3-Aminopropanol.
Substitution: Various substituted propanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Aminopropanal has several applications in scientific research:
Neuroprotective Role in Cerebral Ischemia: It has been studied for its role in cerebral ischemia, where increased activity of polyamine oxidase during ischemia leads to the production of this compound, contributing to neuronal necrosis and glial apoptosis.
Polyamine Oxidation and Cell Death: It is produced during cerebral ischemia and accumulates to cytotoxic levels, inducing apoptosis in glial cells and necrosis in neurons.
Influence on Polyamine Biosynthesis Enzymes: It affects enzymes such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase, playing a critical role in cellular functions.
Role in Oxidative Stress and Apoptosis: It induces apoptosis or necrosis in cells by causing lysosomal rupture and subsequent mitochondrial changes, making it significant for understanding cell death mechanisms.
Mécanisme D'action
3-Aminopropanal exerts its effects primarily through its role in polyamine metabolism. During cerebral ischemia, polyamine oxidase activity increases, leading to the production of this compound. This compound induces apoptosis in glial cells and necrosis in neurons by causing lysosomal rupture and mitochondrial changes. It also influences polyamine biosynthesis enzymes, affecting cellular functions and contributing to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
3-Aminopropanol: A primary alcohol with similar structural features but different reactivity and applications.
2-Aminopropanol: Another amino alcohol with distinct properties and uses.
2-Aminoethanol: A simpler amino alcohol with different chemical behavior
Uniqueness of 3-Aminopropanal: this compound is unique due to its aldehyde functional group, which allows it to participate in a broader range of chemical reactions compared to its alcohol counterparts. Its role in polyamine metabolism and its impact on cellular functions also distinguish it from similar compounds .
Propriétés
IUPAC Name |
3-aminopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDJQZLDDHMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188702 | |
| Record name | 3-Aminopropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Aminopropionaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-92-1 | |
| Record name | Propanal, 3-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


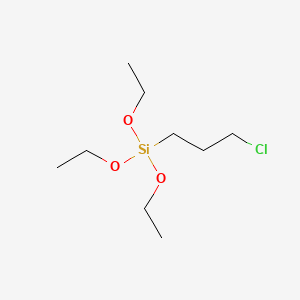

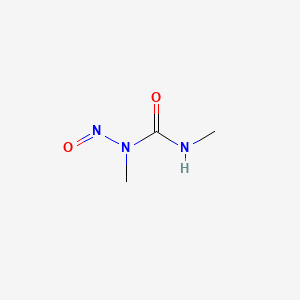




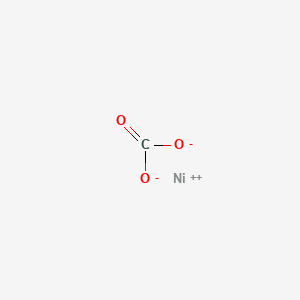

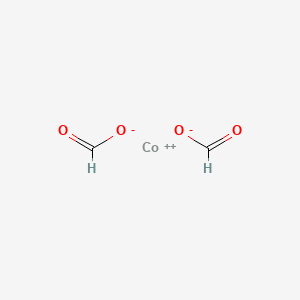

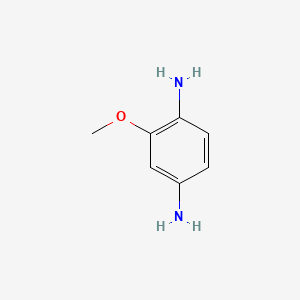

![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
